BenchChemオンラインストアへようこそ!

(2,4-diaminopteridin-6-yl)methanol Hydrochloride

Pteridine Synthesis Regioselectivity Methotrexate Intermediate

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride (CAS 73978-41-3) is the hydrochloride salt of 2,4-diamino-6-(hydroxymethyl)pteridine, a pteridine derivative that serves as Methotrexate EP Impurity A (HCl salt). This compound is structurally defined by a pteridine core bearing 2- and 4-amino substituents plus a 6-hydroxymethyl group, and is listed by regulatory pharmacopoeias including the European Pharmacopoeia (EP), USP, and BP as a specified impurity reference material for methotrexate drug substance and drug product analytical testing.

Molecular Formula C7H9ClN6O
Molecular Weight 228.64 g/mol
CAS No. 73978-41-3
Cat. No. B118883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-diaminopteridin-6-yl)methanol Hydrochloride
CAS73978-41-3
Synonyms2,4-Diaminopyrimido[4,5-b]pyrazine-6-methanol Monohydrochloride;  4-Diamino-6-pteridinemethanol Hydrochloride; 
Molecular FormulaC7H9ClN6O
Molecular Weight228.64 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl
InChIInChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
InChIKeyXZHMPUJCSYVIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2,4-Diaminopteridin-6-yl)methanol Hydrochloride CAS 73978-41-3 and Why It Matters in Procurement


(2,4-Diaminopteridin-6-yl)methanol Hydrochloride (CAS 73978-41-3) is the hydrochloride salt of 2,4-diamino-6-(hydroxymethyl)pteridine, a pteridine derivative that serves as Methotrexate EP Impurity A (HCl salt) . This compound is structurally defined by a pteridine core bearing 2- and 4-amino substituents plus a 6-hydroxymethyl group, and is listed by regulatory pharmacopoeias including the European Pharmacopoeia (EP), USP, and BP as a specified impurity reference material for methotrexate drug substance and drug product analytical testing [1]. It is also recognized as a key synthetic intermediate in the manufacture of methotrexate and as the primary photohydrolysis degradation product of methotrexate under light exposure [2].

Why Generic Substitution of (2,4-Diaminopteridin-6-yl)methanol Hydrochloride CAS 73978-41-3 Is Not Viable


This compound cannot be freely substituted by other pteridine derivatives or even by its own free-base form (CAS 945-24-4) because its specific salt identity, regiochemistry, and pharmacopoeial designation create non-interchangeable property differences. The hydrochloride salt possesses distinct aqueous solubility (water solubility 10 g/L at 20°C) and hygroscopicity relative to the free base, directly affecting handling and formulation in analytical workflows. The 6-hydroxymethyl regioisomer is the designated EP impurity; the 7-hydroxymethyl isomer is an unwanted synthetic byproduct that must be excluded at a ratio of approximately 20:1 under optimized conditions [1]. Substituting with the free base (CAS 945-24-4) forfeits the pharmacopoeial traceability required for ANDA regulatory submissions [2]. Even closely related pteridine analogs such as 2,4-diamino-6-methylpteridine or DAMPA exhibit profoundly different biological activity profiles, rendering them unsuitable for impurity quantification or pharmacological studies where the exact impurity identity is mandated. The quantitative evidence below establishes why each dimension of differentiation carries procurement and experimental consequences.

Quantitative Differentiation Evidence for (2,4-Diaminopteridin-6-yl)methanol Hydrochloride CAS 73978-41-3 Versus Closest Comparators


Regioisomeric Selectivity: 6-Hydroxymethyl vs. 7-Hydroxymethyl Isomer Ratio of 20:1 Under Optimized Synthesis

In the synthesis of methotrexate pteridine intermediates, the 6-hydroxymethyl isomer (target compound) is produced preferentially over the unwanted 7-hydroxymethyl isomer. The patent discloses that using molecular oxygen instead of air as the oxidant and maintaining pH at approximately 3.0 during the condensation of tetraaminopyrimidine with dihydroxyacetone yields a 6-isomer to 7-isomer ratio of about 20:1 [1]. This selectivity is essential for producing a regioisomerically pure intermediate; the 7-isomer cannot serve as a methotrexate precursor and must be rigorously excluded from pharmaceutical-grade impurity reference materials.

Pteridine Synthesis Regioselectivity Methotrexate Intermediate

In Vitro Antimalarial Activity: DAP vs. DAMPA Against Plasmodium falciparum – 69-Fold Potency Difference

In a head-to-head comparison of three 2,4-diaminopteridine-based antifolate precursors, 2,4-diamino-6-hydroxymethylpteridine (DAP, the free-base form of the target compound) was tested alongside 2,4-diamino-N10-methyl-pteroic acid (DAMPA) against the pyrimethamine-sensitive P. falciparum isolate M24 under physiological folate conditions. DAP exhibited an IC50 of 17,100 ± 11,253 ng/mL, while DAMPA was substantially more potent with an IC50 of 248 ± 75 ng/mL [1]. This represents an approximately 69-fold lower potency for DAP relative to DAMPA. Against the resistant V1/S isolate, DAP IC50 was 39,950 ± 22,083 ng/mL versus DAMPA IC50 of 812 ± 324 ng/mL, a 49-fold difference [1]. The data establish that the 6-hydroxymethyl substitution pattern (DAP) yields markedly lower intrinsic antimalarial activity compared to the N10-methyl-pteroic acid substitution pattern (DAMPA), and this profile directly informs compound selection for antifolate drug discovery programs.

Antimalarial DHFR Inhibition Pteridine SAR

Babesia gibsoni Proliferation and DHFR-TS Enzyme Inhibition: DAP vs. DAMPA – >32-Fold Selectivity Gap

In a comparative study of methotrexate precursors against the apicomplexan parasite Babesia gibsoni, DAP (free base of target compound) was benchmarked against DAMPA for both whole-parasite growth inhibition and direct enzymatic inhibition of recombinant B. gibsoni dihydrofolate reductase-thymidylate synthase (DHFR-TS). DAP inhibited B. gibsoni proliferation with an IC50 of 78 ± 15 µM, whereas DAMPA displayed an IC50 of 2.4 ± 0.20 µM, representing a 32.5-fold potency advantage for DAMPA [1]. More strikingly, in the cell-free DHFR-TS enzymatic assay, DAP showed negligible inhibition (IC50 > 100 µM) while DAMPA potently inhibited the enzyme with an IC50 of 2.6 ± 0.15 µM (>38-fold difference) [1]. These data demonstrate that the 6-hydroxymethyl-pteridine scaffold (DAP) is a weak binder of DHFR-TS relative to the N10-methyl-pteroic acid scaffold (DAMPA), establishing quantitative boundaries for target engagement expectations.

Babesiosis DHFR-TS Antiparasitic

In Vivo Antimalarial Activity Gap: DAP Produces No Significant Parasite Suppression in Murine Malaria at Therapeutic Doses

The hypothesis that DAP could be converted in vivo by malarial parasites into the potent DHFR inhibitor aminopterin was tested in a Plasmodium berghei NK65 mouse model. Mice received cumulative DAP dosages of 0.1 to 20 mg/kg body weight administered either orally or intraperitoneally. Across all dose levels and routes, DAP showed no suppression of parasite growth or only mild, non-statistically significant activity (P > 0.05) [1]. This finding directly contrasts with the in vitro antimalarial activity observed in P. falciparum cultures (IC50 ~17,100 ng/mL) and highlights a critical disconnect between in vitro and in vivo efficacy for this compound. The lack of in vivo conversion to aminopterin in this model informs the decision to categorize DAP as a research precursor rather than a therapeutic candidate.

In Vivo Efficacy Plasmodium berghei Pre-clinical

Photohydrolysis Product Identity: DHP Is the Specific Methotrexate Photodegradant That Induces Poly-G-Specific DNA Damage

Fluorescence measurement, HPLC, and mass spectrometry have demonstrated that photoexcited methotrexate (MTX) undergoes hydrolysis to yield 2,4-diamino-6-(hydroxymethyl)pteridine (DHP, synonymous with DAP, the free-base form of the target compound) as the specific photodegradation product [1]. Critically, this DHP photoproduct retains phototoxic activity: it induces poly-G-specific DNA damage through a photoinduced electron transfer mechanism, in a manner similar to MTX itself [1]. This mechanism differentiates DHP from other methotrexate photodegradation products such as 2,4-diamino-6-pteridinecarbaldehyde and 2,4-diamino-6-pteridinecarboxylic acid, which are formed under different photolytic conditions (fluorescent light) but do not share this specific DNA-damage profile [2]. The quantitative identity of DHP as the MTX photohydrolysis product carrying phototoxic DNA-damaging activity establishes a unique research application for this compound that other methotrexate degradation products do not fulfill.

Photodegradation DNA Damage Phototoxicity

Pharmacopoeial Reference Standard Identity: Hydrochloride Salt (CAS 73978-41-3) vs. Free Base (CAS 945-24-4) for Regulatory Compliance

The European Pharmacopoeia designates Methotrexate Impurity A as (2,4-diaminopteridin-6-yl)methanol ; however, commercially supplied EP reference materials for impurity quantification, analytical method validation (AMV), and ANDA Quality Control (QC) applications are provided as the hydrochloride salt (CAS 73978-41-3) [1]. The HCl salt possesses defined physicochemical properties that differ from the free base: water solubility of 10 g/L at 20°C, hygroscopicity, and a melting point of >218°C (dec.) . These properties directly affect weighing accuracy, solution preparation, and chromatographic performance in HPLC-UV methods specified in pharmacopoeial monographs. Use of the free base (CAS 945-24-4) instead of the HCl salt introduces uncertainty in retention time, peak area quantitation, and regulatory traceability because the certificate of analysis for the free base may not reference the EP impurity designation in the same manner.

Reference Standard Pharmacopoeia ANDA Compliance

Application Scenarios Where (2,4-Diaminopteridin-6-yl)methanol Hydrochloride CAS 73978-41-3 Provides Irreplaceable Value


Pharmacopoeial Reference Standard for Methotrexate Impurity Quantification in ANDA and QC Workflows

As the EP-designated Methotrexate Impurity A (HCl salt), CAS 73978-41-3 is the regulatory-required reference material for HPLC-UV or LC-MS quantification of this specific impurity in methotrexate drug substance and drug product. Its defined solubility (10 g/L in water) and hygroscopicity profile demand specific handling protocols, but its identity as the HCl salt directly matches the form cited in EP monographs and commercially supplied reference standards, ensuring seamless integration into validated analytical methods for ANDA submissions [1].

Synthetic Intermediate for Methotrexate Production Requiring Defined 6-Hydroxymethyl Regioisomeric Purity

The compound is a critical intermediate in methotrexate synthesis, where its 6-hydroxymethyl regioisomer identity must be confirmed at ≥20:1 over the 7-isomer to avoid the introduction of an unwanted isomer that cannot be processed to the active pharmaceutical ingredient [2]. The hydrochloride salt form facilitates the subsequent bromomethylation step documented in the Ellard patent, where the 6-hydroxymethyl group is converted to a 6-bromomethyl leaving group for coupling with the glutamate side chain [2]. Procurement of CAS 73978-41-3 ensures the correct regioisomer is in hand before committing to multi-step synthetic sequences.

Mechanistic Probe in DHFR-TS Enzyme Inhibition and Folate Pathway Research

Despite its weak intrinsic DHFR-TS inhibitory activity (IC50 > 100 µM on B. gibsoni DHFR-TS vs. 2.6 µM for DAMPA), DAP (the free-base equivalent of the target compound) serves as a valuable negative control and mechanistic probe in folate pathway research [3]. Its 69-fold lower antimalarial potency compared to DAMPA against P. falciparum [4] and its failure to suppress parasitemia in vivo at up to 20 mg/kg [5] establish it as a low-activity benchmark against which novel pteridine antifolates can be quantitatively compared. The hydrochloride salt (CAS 73978-41-3) provides the same core scaffold with improved aqueous solubility for in vitro assay preparation.

Phototoxicity and DNA Damage Mechanistic Studies of Methotrexate

DHP (the free-base form) is the specific photohydrolysis product of methotrexate that retains phototoxic activity, inducing poly-G-specific DNA damage through photoinduced electron transfer [6]. Researchers investigating the molecular phototoxicity of methotrexate or developing photo-protective formulations require authentic DHP as a reference compound to calibrate DNA damage assays and to distinguish this mechanism from that of other degradation products such as 2,4-diamino-6-pteridinecarbaldehyde [7]. The hydrochloride salt form offers improved water solubility for preparing the aqueous solutions needed in photoirradiation experiments.

Quote Request

Request a Quote for (2,4-diaminopteridin-6-yl)methanol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.